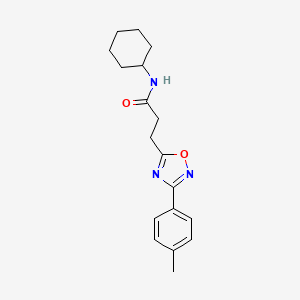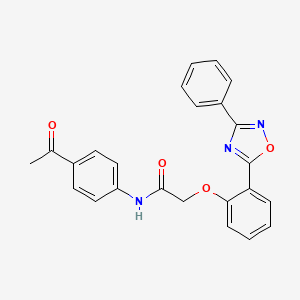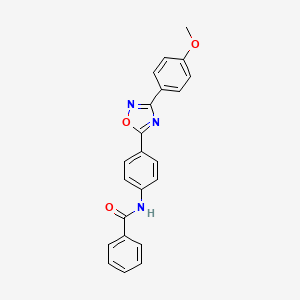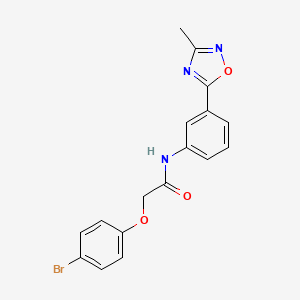![molecular formula C13H14Cl2N2O3 B7720043 N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7720043.png)
N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is found in the outer mitochondrial membrane of cells. It has been extensively studied for its potential use in medical research, particularly in the field of neuroinflammation.
作用機序
N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide works by binding to the TSPO protein in the outer mitochondrial membrane of cells. This protein is involved in a variety of biological processes, including the regulation of cholesterol transport and the response to cellular stress. When N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide binds to TSPO, it causes a conformational change in the protein that leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide are complex and not fully understood. It has been shown to modulate the activity of various enzymes and signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been shown to affect the expression of genes involved in inflammation and cell survival.
実験室実験の利点と制限
One of the main advantages of using N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide in lab experiments is its selectivity for the TSPO protein. This allows researchers to specifically target this protein and study its role in various biological processes. However, there are also limitations to using N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide, including its relatively low affinity for TSPO and its potential for off-target effects.
将来の方向性
There are many potential future directions for research involving N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide. One area of interest is the development of new imaging techniques that can more accurately detect the presence of activated microglia in the brain. Another area of interest is the development of new drugs that target TSPO and other proteins involved in neuroinflammation. Finally, there is also interest in using N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide as a tool to study the role of TSPO in other biological processes, such as cholesterol transport and cellular stress response.
合成法
N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide can be synthesized using a variety of methods, including the reaction of 3,5-dichloro-4-aminopyridine with N-[(4-chlorophenyl)methyl]ethanediamine in the presence of a catalyst such as triethylamine. The resulting product can then be purified using standard techniques such as recrystallization or column chromatography.
科学的研究の応用
N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide has been used extensively in scientific research as a tool to study the role of TSPO in various biological processes. It has been shown to be particularly useful in the study of neuroinflammation, where it can be used to image the presence of activated microglia in the brain. This has important implications for the development of new treatments for neuroinflammatory diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N'-(3,5-dichlorophenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c14-8-4-9(15)6-10(5-8)17-13(19)12(18)16-7-11-2-1-3-20-11/h4-6,11H,1-3,7H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUVRPLWNYUMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,5-dichlorophenyl)-N-(oxolan-2-ylmethyl)oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720049.png)

